molecular formula C10H14BrN3O B8166066 3-(4-Bromo-1H-pyrazol-1-yl)-N-cyclobutylpropanamide

3-(4-Bromo-1H-pyrazol-1-yl)-N-cyclobutylpropanamide

Cat. No.: B8166066
M. Wt: 272.14 g/mol
InChI Key: BYQZFXFOJIZFKW-UHFFFAOYSA-N
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Description

3-(4-Bromo-1H-pyrazol-1-yl)-N-cyclobutylpropanamide is a chemical compound that features a pyrazole ring substituted with a bromine atom at the 4-position and a cyclobutylpropanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-1H-pyrazol-1-yl)-N-cyclobutylpropanamide typically involves the reaction of 4-bromo-1H-pyrazole with cyclobutylpropanamide under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, which provides high yields and selectivity . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions to minimize by-products and maximize yield is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-1H-pyrazol-1-yl)-N-cyclobutylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Mechanism of Action

The mechanism of action of 3-(4-Bromo-1H-pyrazol-1-yl)-N-cyclobutylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromo-1H-pyrazol-1-yl)-N-cyclobutylpropanamide is unique due to its specific substitution pattern and the presence of the cyclobutylpropanamide group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

3-(4-bromopyrazol-1-yl)-N-cyclobutylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3O/c11-8-6-12-14(7-8)5-4-10(15)13-9-2-1-3-9/h6-7,9H,1-5H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYQZFXFOJIZFKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)CCN2C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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